molecular formula C5H11B B1277395 (S)-1-Bromo-2-methylbutane CAS No. 534-00-9

(S)-1-Bromo-2-methylbutane

Cat. No. B1277395
CAS RN: 534-00-9
M. Wt: 151.04 g/mol
InChI Key: XKVLZBNEPALHIO-YFKPBYRVSA-N
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Description

(S)-1-Bromo-2-methylbutane is a chiral alkyl bromide compound that has been the subject of various studies to understand its physical, chemical, and thermodynamic properties. It is known to exist in several conformations and has been analyzed using techniques such as vibrational circular dichroism (VCD) and spectroscopy .

Synthesis Analysis

The synthesis of related bromobutanes has been explored in the literature. For instance, 1-bromobutane was synthesized from n-butyl alcohol, phosphorus, and liquid bromine using sulfuric acid as a catalyst, achieving a high yield of up to 83% under optimized conditions . Another synthesis approach for a related compound, (Z)-1-bromo-2-methyl-1-butene, involved a Wittig-Horner reaction, starting from butanone and proceeding through several steps to achieve an overall yield of 53.2% .

Molecular Structure Analysis

The molecular structure of (S)-1-bromo-2-methylbutane has been investigated using VCD and ab initio predictions of absorption and VCD spectra. These studies have confirmed the (S) configuration of the compound and have provided insights into its conformational stability and the influence of bromine on its predominant conformations . Additionally, the rotational spectrum of 1-bromobutane has been measured, revealing the presence of multiple conformers and providing detailed information on the molecule's rotational constants and dipole moment .

Chemical Reactions Analysis

While specific chemical reactions involving (S)-1-bromo-2-methylbutane are not detailed in the provided papers, the synthesis of related bromobutanes and their precursors for ionic liquids suggests that these compounds can participate in various organic reactions, such as substitution and elimination reactions, which are typical for alkyl halides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-bromobutane and its isomers have been extensively studied. The surface behavior of 1-bromobutane with isomeric butanol mixtures has been characterized, including measurements of surface tensions and the calculation of excess surface compositions . The thermodynamics of 1-bromobutane have been analyzed, with measurements of heat capacity and parameters of fusion, allowing for the calculation of thermodynamic functions in both the crystal and liquid states . Vapor pressures and excess functions for mixtures of 1-bromobutane with alcohols have also been measured, providing data on activity coefficients and excess molar Gibbs energies .

Scientific Research Applications

Conformational Analysis

(S)-1-Bromo-2-methylbutane has been a subject of conformational analysis. For instance, using vibrational circular dichroism (VCD), the conformational stability and configurations of (S)-1-bromo-2-methylbutane were studied, revealing multiple conformations influenced by bromine substitution (Wang et al., 2002).

Optical Properties

Research on the optical rotation and atomic dimensions of optically active 1-halogeno-2-methylbutanes, including 1-bromo-2-methylbutane, has been conducted. This study provided insights into the classification of their active forms and the relation between molecular rotations and atomic radii of halogen atoms (Brauns, 1937).

Autoxidation Processes

The autoxidation of (+)-1-bromo-2-methylbutane was studied, revealing insights into the reaction process and the enantiomer ratio of the product. This research is significant for understanding the reaction mechanisms and enantiomeric outcomes in organic chemistry (Howard et al., 1977).

Thermal Decomposition

The thermal decomposition of 1-bromo-2-methylbutane was investigated, focusing on the influence of oxygen and hydrogen bromide as catalysts. This study provides valuable data on the decomposition products and reaction conditions (Hargreaves et al., 2007).

Solvent Participation in Solvolysis

Research on the solvolysis of tertiary bromoalkanes, including 2-bromo-2-methylbutane, has been conducted to understand the nucleophilic solvent participation. This study is significant for understanding the reaction mechanisms and factors influencing solvolysis (Liu et al., 2009).

Vibrational Analysis

Vibrational analyses of alkyl bromides, including 1-bromo-2-methylbutane, have been performed. These studies offer insights into the vibrational properties and structural characteristics of these compounds (Crowder et al., 1978).

Safety And Hazards

Safety and hazard analysis involves understanding the potential risks associated with the compound. This can include toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties .

properties

IUPAC Name

(2S)-1-bromo-2-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Br/c1-3-5(2)4-6/h5H,3-4H2,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVLZBNEPALHIO-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70878758
Record name Butane, 1-bromo-2-methyl-, (S)-
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Molecular Weight

151.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Bromo-2-methylbutane

CAS RN

534-00-9
Record name (2S)-1-Bromo-2-methylbutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=534-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name d-Amyl bromide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, 1-bromo-2-methyl-, (2S)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butane, 1-bromo-2-methyl-, (S)-
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Record name (S)-1-bromo-2-methylbutane
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Record name 1-BROMO-2-METHYLBUTANE, (+)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
165
Citations
F Wang, PL Polavarapu, F Lebon… - The Journal of …, 2002 - ACS Publications
(S)-(+)-1-bromo-2-methylbutane was investigated using vibrational circular dichroism (VCD). Experimental absorption and VCD spectra of (+)-1-bromo-2-methylbutane in CDCl 3 …
Number of citations: 15 pubs.acs.org
M Nakamura, HP Chang, KC Lin, T Kasai… - The Journal of …, 2019 - ACS Publications
Both single-laser and two-laser experiments were conducted to look into the ion-imaging of Br*( 2 P 1/2 ) and Br( 2 P 3/2 ) photofragmented from 1-bromo-2-methylbutane in the range …
Number of citations: 9 pubs.acs.org
DM Rampulla, AJ Gellman - Surface science, 2006 - Elsevier
… in this work for S-1-bromo-2-methylbutane on the Cu(6 4 3) R&S surfaces; however, the reaction products desorbing from the surface in this case are S-1-bromo-2-methylbutane, 2-…
Number of citations: 29 www.sciencedirect.com
P Castro-Garay, J Manzanares-Martinez… - Liquid Crystals …, 2015 - spiedigitallibrary.org
… The chiral mixture was achieved by mixtures of two nematic liquid crystals (5OCB and 5CB) and S-1-bromo-2-methylbutane. We have found a regime of circular Bragg diffraction for …
Number of citations: 5 www.spiedigitallibrary.org
DM Rampulla - 2005 - search.proquest.com
… The enantioselective surface chemistry of two similar, yet structurally different chiral alkyl halides (R-2-bromobutane and S-1 -bromo-2-methylbutane) was studied on two different chiral …
Number of citations: 8 search.proquest.com
P Salvadori, S Bertozzi, R Lazzaroni - Tetrahedron Letters, 1977 - Elsevier
7 were both necessarily used in the preparation of (3S, 6S)-3, 6-dimethyloct-4-ene, I, and (3S, 8S)--3, 8-dimethyldec-5-ene, IV.(S)-2, 6-dimethyloct-4-ene, II, and III were both obtained …
Number of citations: 6 www.sciencedirect.com
M Aglietto, G Ruggeri, B Tarquini, F Ciardelli, P Gianni - Polymer, 1980 - Elsevier
Optically active polymers containing oxime groups have been prepared: (i) by partial quaternization of poly(4-vinyl pyridine) (P4VP) with phenacyloxime bromide and with (+)-(S)-1-…
Number of citations: 13 www.sciencedirect.com
PHG Zarbin, WO Cruz, JTB Ferreira - Journal of the Brazilian …, 1998 - SciELO Brasil
A straightforward stereospecific synthesis of two stereoisomers, (4R, 8S) and (4S, 8S), of 4,8-dimethyldecanal (1), out of four possible isomers, is described. The key step employs the …
Number of citations: 27 www.scielo.br
C Yuan, J Wu, S Yu, Q Bian, M Wang, D Liu… - …, 2023 - Wiley Online Library
Xylotrechus colonus is an abundant wood‐boring pest of woody plants. 3‐Methylpentacosane was identified as the component of its contact pheromone. A novel and efficient …
CG Arena, D Drago, M Panzalorto, G Bruno… - Inorganica chimica …, 1999 - Elsevier
The bis-4-phosphinito ligands [(p-Ph 2 POC 6 H 4 ) 2 X] (X=O, 1; X=CMe 2 , 2; X=S, 3) react with [Ru(η 6 -p-cymene)Cl 2 ] 2 to form the binuclear complexes {[Ru(η 6 -p-cymene)Cl 2 ] 2 […
Number of citations: 10 www.sciencedirect.com

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